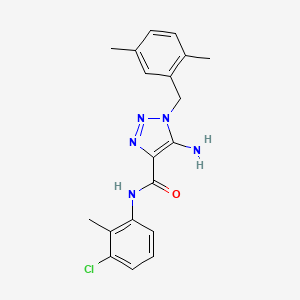
5-amino-N-(3-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-N-(3-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20ClN5O and its molecular weight is 369.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of triazole derivatives, including compounds structurally similar to the specified chemical, involves methodologies that leverage the unique reactivity of the triazole ring. For instance, the reduction of 4-amino-5-cyanotriazoles, obtained from the reaction of 4-amino-1,2,3-triazole-5-carboxamides with phosphoryl chloride, represents a foundational approach to modifying triazole compounds (Albert, 1970). Furthermore, the Dimroth rearrangement of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride underlines the versatility of triazole chemistry for generating isomeric structures and facilitating the synthesis of complex triazolo[4,5-d]pyrimidines (Sutherland & Tennant, 1971).
Antimicrobial Activities
Novel 1,2,4-triazole derivatives have been synthesized and assessed for their antimicrobial properties. Some derivatives exhibited significant activities against test microorganisms, suggesting the potential of triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Application in Peptidomimetics and Drug Design
Triazole derivatives have been explored for their utility in creating peptidomimetics or biologically active compounds. A study on ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates highlights the role of triazole-based scaffolds in medicinal chemistry, including the development of compounds with HSP90 inhibitory activity (Ferrini et al., 2015).
Pharmacological Activity
The synthesis and evaluation of triazole derivatives for inhibiting eosinophilia demonstrate the pharmacological potential of these compounds. One particular study identified a potent eosinophilia inhibitor, suggesting the applicability of triazole derivatives in treating chronic asthma and related conditions (Naito et al., 1996).
properties
IUPAC Name |
5-amino-N-(3-chloro-2-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-11-7-8-12(2)14(9-11)10-25-18(21)17(23-24-25)19(26)22-16-6-4-5-15(20)13(16)3/h4-9H,10,21H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAVNRHQGNUHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=C(C(=CC=C3)Cl)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-carbamoylphenyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2753394.png)
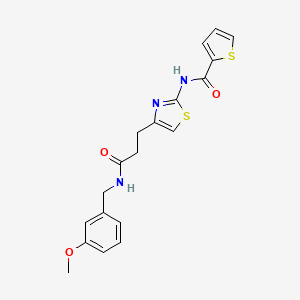
![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2753398.png)
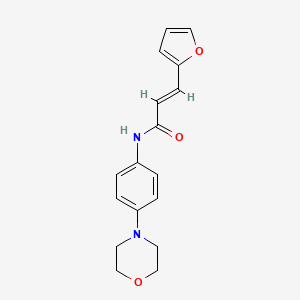

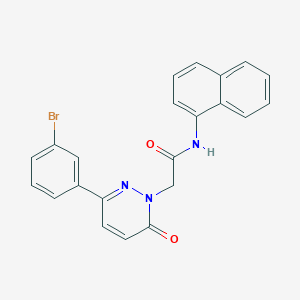
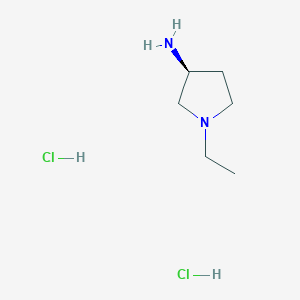
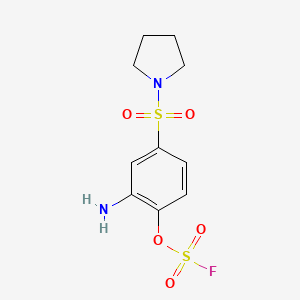

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-benzyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2753411.png)
![Tert-butyl N-[[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl]carbamate](/img/structure/B2753412.png)

![1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2753415.png)
![N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)pentanamide](/img/structure/B2753416.png)